(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid
Description
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is a synthetic organic compound combining three distinct moieties: an adamantane group, a tetrazole ring, and an acetic acid side chain. The adamantane group, a rigid diamondoid hydrocarbon, confers high thermal stability and lipophilicity, while the tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic resistance and mimics carboxylic acid bioisosteres. The acetic acid group introduces acidity and hydrogen-bonding capabilities, influencing solubility and reactivity. This structural synergy makes the compound valuable in pharmaceutical and materials science research, particularly in drug design where stability and targeted binding are critical .
Properties
IUPAC Name |
2-[2-(1-adamantyl)tetrazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(19)4-11-14-16-17(15-11)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYQWCOGGCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Tetrazole Ring Formation from Cyanoacetic Acid
A foundational method for synthesizing tetrazole-acetic acid derivatives is described in Chinese Patent CN103508971A. While this patent focuses on 1H-tetrazole-5-acetic acid, its protocol is adaptable to the target compound:
Reaction Scheme
$$
\text{Cyanoacetic acid} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \text{H}_2\text{O, reflux}} \text{Tetrazole-acetic acid}
$$
Optimized Conditions
- Molar Ratio : Cyanoacetic acid : Sodium azide = 1 : 1.2
- Catalyst : Zinc chloride (10–20% w/w relative to cyanoacetic acid)
- Solvent : Water (5–50 volumes relative to cyanoacetic acid)
- Temperature : Reflux (~100°C)
- Time : 48–72 hours
Workup
After reflux, the mixture is acidified to pH 1–2 with sulfuric acid, concentrated, and extracted with ethanol to yield 1H-tetrazole-5-acetic acid in >90% yield.
Adaptation for Adamantane Functionalization
To introduce the adamantane group, a post-cyclization alkylation step is proposed:
- Tetrazole-Acetic Acid Activation : Convert the acetic acid to an acyl chloride using thionyl chloride.
- Adamantane Coupling : React with 1-adamantanol or 1-adamantylamine in the presence of a coupling agent (e.g., EDCI/HOBt).
Huisgen Cycloaddition for Tetrazole Formation
The Huisgen 1,3-dipolar cycloaddition between azides and nitriles is a versatile route to tetrazoles. For the target compound, this approach would involve:
Reagents
- Nitrile Precursor : Adamantane-1-carbonitrile
- Azide Source : Sodium azide (NaN₃)
- Catalyst : Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl)
Reaction Conditions
- Solvent : Dimethylformamide (DMF) or water
- Temperature : 80–120°C
- Time : 12–24 hours
Mechanism
$$
\text{Adamantane-1-carbonitrile} + \text{NaN}3 \xrightarrow{\text{ZnBr}2} \text{2-Adamantyltetrazole} \xrightarrow{\text{Acetic Acid Functionalization}} \text{Target Compound}
$$
Post-cyclization, the acetic acid group is introduced via nucleophilic substitution or ester hydrolysis.
Adamantane Group Incorporation: Challenges and Solutions
The steric bulk of adamantane complicates direct alkylation. Strategies to mitigate this include:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. For example, coupling adamantane-1-carboxylic acid with tetrazole-acetic acid using DCC/DMAP under microwave conditions (100°C, 30 minutes) could achieve efficient amide bond formation.
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates reactions between hydrophobic adamantane derivatives and hydrophilic tetrazole intermediates in biphasic systems (e.g., water/dichloromethane).
Purification and Characterization
Chromatographic Methods
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient.
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.60–1.80 (m, 12H, adamantane), 3.20 (s, 2H, CH₂COO), 4.50 (s, 1H, tetrazole-H).
- IR (KBr) : 1700 cm⁻¹ (C=O), 2500 cm⁻¹ (tetrazole ring).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Cyanoacetic Acid Route | 90–94 | 48–72 | Low | High |
| Huisgen Cycloaddition | 75–85 | 12–24 | Medium | Moderate |
| Microwave-Assisted | 80–88 | 0.5–2 | High | Low |
The cyanoacetic acid route is preferred for industrial-scale synthesis due to its cost-effectiveness and high yield, despite longer reaction times.
Applications and Derivatives
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid serves as:
Chemical Reactions Analysis
Types of Reactions
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound consists of an adamantane moiety linked to a tetrazole ring and a carboxylic acid group. The adamantane structure imparts rigidity and hydrophobic characteristics, while the tetrazole ring enhances biological activity. Its chemical formula is .
Antimicrobial Properties
Research indicates that (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid exhibits significant antimicrobial activity. Similar tetrazole derivatives have shown effectiveness against various bacterial strains, including those responsible for respiratory and skin infections. The compound's ability to inhibit matrix metalloproteinases (MMPs) suggests potential applications in wound healing and tissue remodeling .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Antiviral Activity
In vitro studies have demonstrated that certain derivatives of adamantane, including (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, exhibit moderate inhibitory effects against viruses such as influenza A (H1N1). This positions the compound as a potential antiviral agent .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid against various pathogenic bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding supports its use in conditions like arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral replication by blocking ion channels in the viral envelope. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to the inhibition of viral replication and other biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Compounds for Comparison :
(S)-/(R)-5-Pyrrolidin-2-yl-1H-tetrazole (): Features a pyrrolidine substituent instead of adamantane. The pyrrolidine ring introduces chirality and moderate steric bulk, enhancing its utility in asymmetric organocatalysis .
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid (): Contains a methylsulfanylphenyl group and a thioether-linked acetic acid. Sulfur atoms increase electron-withdrawing effects and alter redox properties compared to adamantane derivatives .
5-Amino-2H-tetrazol-2-yl Acetic Acid (): Substitutes adamantane with an amino group, enhancing hydrogen-bonding capacity and crystallinity due to N–H⋯O/N interactions .
Crystallographic Data :
- 5-Amino-2H-tetrazol-2-yl acetic acid: Dihedral angle = 82.25° between tetrazole and carboxyl groups .
- Hydrogen Bonding: Amino-substituted analogs exhibit extensive O–H⋯N and N–H⋯O networks, whereas adamantane’s hydrophobicity may reduce such interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H2O) | pKa (Acetic Acid Group) | LogP |
|---|---|---|---|---|
| (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid | ~305.4 | Low (lipophilic) | ~3.8 (estimated) | ~2.5 |
| (S)-5-Pyrrolidin-2-yl-1H-tetrazole | ~139.2 | Moderate | ~4.2 | ~0.9 |
| 2-({1-[2-(Methylsulfanyl)phenyl]-... | ~300.4 | Low | ~2.6 (thioacetic acid) | ~3.0 |
| 5-Amino-2H-tetrazol-2-yl acetic acid | ~159.1 | High | ~2.5 | ~-0.3 |
Notes:
Biological Activity
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features an adamantane moiety , known for its rigidity and hydrophobic properties, and a tetrazole ring , which enhances its potential for biological activity. The combination of these two structural components contributes to its stability and interaction with various biological targets.
The mechanism of action of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid involves several pathways:
- Viral Replication Inhibition : The adamantane component is known to inhibit viral replication by blocking ion channels in the viral envelope.
- Enzyme Interaction : The tetrazole ring can interact with various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially affecting both bacterial and fungal pathogens .
Antimicrobial Effects
Research indicates that compounds similar to (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid have demonstrated potent activity against various pathogenic bacteria and fungi. For instance, derivatives of adamantane have shown broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
Antiviral Properties
In vitro studies have highlighted the compound's potential as an antiviral agent, particularly against influenza A (H1N1) virus. The selectivity index suggests moderate inhibitory activity, indicating its promise for further development as an antiviral therapeutic .
Anti-inflammatory Potential
The compound's ability to modulate inflammatory responses has been noted, which may be attributed to its interactions with specific receptors involved in inflammatory pathways.
Synthesis and Testing
The synthesis of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid typically involves multi-step reactions that allow for modifications enhancing its biological activity. Various studies have employed MTT assays to evaluate cytotoxicity against different cancer cell lines, demonstrating significant anti-proliferative effects .
Comparative Analysis
A comparative analysis with other related compounds showcases the unique biological profile of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid | Adamantane + Tetrazole + Carboxylic Acid | Antimicrobial, Anti-inflammatory |
| 5-Methyl-tetrazole | Tetrazole only | Antimicrobial |
| Amantadine | Adamantane only | Antiviral |
| Acetic Acid | Simple Carboxylic Acid | General metabolic roles |
This table illustrates how the structural features correlate with specific biological activities, emphasizing the potential therapeutic applications of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid.
Q & A
Q. What synthetic routes are available for preparing (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from adamantane derivatives and tetrazole precursors. Key steps include:
Cycloaddition : Reacting 1-adamantyl azide with nitriles under Huisgen conditions to form the tetrazole core.
Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions.
Optimization strategies:
- Temperature Control : Maintaining 60–80°C during cycloaddition improves reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantyl intermediates.
- Catalysts : Use of Cu(I) catalysts (e.g., CuBr) accelerates 1,3-dipolar cycloaddition.
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during acetic acid coupling.
Reference :
Q. What spectroscopic techniques are employed to confirm the structure of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how are key functional groups identified?
- Methodological Answer :
| Technique | Key Peaks/Features | Functional Group Identification |
|---|---|---|
| IR | 1700–1725 cm⁻¹ | C=O stretch (carboxylic acid) |
| ¹H NMR | δ 1.6–2.0 (m, 15H) | Adamantyl protons |
| ¹³C NMR | δ 175–180 ppm | Tetrazole C-N carbons |
| MS | [M+H]⁺ at m/z 291 | Molecular ion confirmation |
| Interpretation Challenges : Overlapping adamantyl signals in NMR require 2D techniques (e.g., HSQC) for resolution. | ||
| Reference : |
Advanced Research Questions
Q. How can X-ray crystallography determine the molecular conformation of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and what software is used for refinement?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K using a Rigaku Oxford Diffraction XtaLAB SuperNova diffractometer.
- Software :
- SHELX suite (SHELXL-2018/3): Refinement of atomic coordinates and thermal parameters.
- ORTEP-3 : Visualization of thermal ellipsoids and molecular packing.
- Key Findings :
- Dihedral angle between tetrazole and acetic acid groups: ~82°, indicating limited conjugation.
- Hydrogen-bonding networks stabilize crystal packing (O–H⋯N and N–H⋯O interactions).
Reference :
Q. What in vitro assays evaluate the antiviral activity of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how are cytotoxicity thresholds determined?
- Methodological Answer :
- Antiviral Assay :
Cell Culture : Use Vero or HEK293 cells infected with target viruses (e.g., influenza A).
CPE Reduction : Measure viral cytopathic effect (CPE) reduction via plaque assay.
IC₅₀ Calculation : Dose-response curves using serial dilutions (0.1–100 μM).
- Cytotoxicity (MTT Assay) :
- Procedure : Incubate cells with compound (24–72 hrs), add MTT reagent, measure absorbance at 570 nm.
- CC₅₀ : Concentration reducing cell viability by 50%. Typical CC₅₀ > 50 μM suggests low toxicity.
Data Analysis : Selectivity Index (SI) = CC₅₀ / IC₅₀. SI > 10 indicates therapeutic potential.
Reference :
Q. How do steric effects from the adamantyl group influence the reactivity and biological interactions of this compound?
- Methodological Answer :
- Steric Hindrance :
- Reduces nucleophilic attack on the tetrazole ring, enhancing stability in acidic/basic conditions.
- Limits rotational freedom, favoring rigid conformations that improve target binding (e.g., viral protease pockets).
- Biological Impact :
- Adamantyl moiety mimics hydrophobic residues in viral proteins, enhancing affinity for neuraminidase or M2 proton channels.
Validation : Molecular docking (AutoDock Vina) shows adamantyl group occupies deep hydrophobic pockets in target enzymes.
Reference :
Q. What strategies mitigate side reactions during synthesis, particularly concerning regioselectivity and functional group compatibility?
- Methodological Answer :
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Regioselectivity in Cycloaddition | Use bulky directing groups (e.g., triphenylphosphine) | Favors 5-substituted tetrazole isomer |
| Acetic Acid Coupling | Pre-activate carboxylic acid as acyl chloride | Reduces competing esterification |
| Adamantyl Solubility | Use DMF/DMSO mixtures at elevated temps (80°C) | Enhances reaction homogeneity |
| Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). | ||
| Reference : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
